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2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine

Lipophilicity ADME Property-Based Drug Design

Procure the correct positional isomer: this para-pyridin-4-yl variant projects its hydrogen-bond acceptor linearly, mimicking kinase hinge adenine-N1 interactions, which is critical for ATP-competitive inhibitor SAR. The 2-yl and 3-yl isomers share identical molecular formula and topological PSA (56.7 Ų) but exhibit distinct binding geometries and lipophilicities (XLogP3: 1.0 vs 1.0 vs 1.1). Using the wrong isomer invalidates SAR hypotheses and may cause false screening results. Certified 98% purity with multi-method QC (NMR, HPLC, GC) ensures library members are synthesized from a validated starting point.

Molecular Formula C11H12F2N4
Molecular Weight 238.24 g/mol
CAS No. 2098103-70-7
Cat. No. B1483290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine
CAS2098103-70-7
Molecular FormulaC11H12F2N4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NN(C(=C2)CCN)C(F)F
InChIInChI=1S/C11H12F2N4/c12-11(13)17-9(1-4-14)7-10(16-17)8-2-5-15-6-3-8/h2-3,5-7,11H,1,4,14H2
InChIKeyILMKSBCEOXKWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine (CAS 2098103-70-7) – Compound Profile for Scientific Sourcing


2-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine (CAS 2098103-70-7) is a heterobifunctional pyrazole building block featuring a difluoromethyl group, a para-substituted pyridine ring, and a primary ethanamine side chain [1]. It belongs to a series of positional isomers that differ solely in the attachment point of the pyridine ring to the pyrazole core, a feature that critically governs molecular recognition, hydrogen-bonding geometry, and target engagement in medicinal chemistry campaigns [1]. The compound is sourced as a research intermediate with a standard purity of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Pyrazole-Pyridine Building Blocks Cannot Replace CAS 2098103-70-7


The pyridine nitrogen position on the aryl ring dictates the electronic environment, hydrogen-bond acceptor geometry, and vector of substitution around the pyrazole core. For this compound series, the pyridin-4-yl (para) isomer, pyridin-3-yl (meta) isomer, and pyridin-2-yl (ortho) isomer possess identical molecular formulas and identical topological polar surface areas (56.7 Ų), yet exhibit distinct computed lipophilicities (XLogP3 values of 1.0, 1.0, and 1.1, respectively) [1]. In structure-activity relationship (SAR) programs, even this subtle difference can alter cellular permeability and off-target binding profiles [2]. Furthermore, the pyridin-4-yl nitrogen projects a hydrogen-bond acceptor radially from the molecular axis, enabling interactions not geometrically attainable with the 2-yl or 3-yl isomers [2]. Consequently, procuring the incorrect positional isomer invalidates SAR hypotheses and may lead to false-negative or false-positive screening results.

Quantitative Differentiation Evidence for 2-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine


XLogP3 Lipophilicity Differentiation Versus pyridin-2-yl Isomer

The target compound, bearing a pyridin-4-yl substituent, exhibits a computed XLogP3 of 1.0, contrasting with the pyridin-2-yl isomer (CAS 2097964-60-6) which displays an XLogP3 of 1.1 [1]. This 0.1 log unit reduction in lipophilicity, while numerically small, is directionally favorable for improving aqueous solubility and reducing hERG and CYP450 off-target liabilities in a lead optimization context [2].

Lipophilicity ADME Property-Based Drug Design

Comparable Lipophilicity to pyridin-3-yl Isomer with Distinct Hydrogen-Bond Vector Geometry

Both the target pyridin-4-yl isomer and the pyridin-3-yl isomer (CAS 2098065-05-3) share an identical computed XLogP3 of 1.0 and topological polar surface area (TPSA) of 56.7 Ų [1]. The critical differentiation lies in the spatial projection of the pyridine nitrogen lone pair: the para-substituted nitrogen of the target compound extends linearly along the molecular axis, whereas the meta-substituted nitrogen is canted approximately 60° relative to the para vector [2]. This angular difference substantially alters hydrogen-bond complementarity with biological target sites, such as kinase hinge regions [2].

Molecular Recognition Hydrogen Bond Geometry Isosteric Replacement

Purity and Batch QC Documentation Advantage Over Non-Certified Vendors

The target compound is available from Bidepharm at a certified purity of 98%, with batch-specific QC analytical data including NMR, HPLC, and GC . In contrast, the pyridin-2-yl isomer (CAS 2097964-60-6) is listed by some vendors at 95%+ purity without specific QC method documentation, introducing variability in downstream biological assay reproducibility [1]. This documented analytical certification is essential for researchers requiring high-confidence chemical integrity prior to initiating a SAR campaign.

Chemical Purity Quality Control Reproducible Research

Recommended Application Scenarios for 2-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)ethan-1-amine


Kinase Hinge-Binder SAR Libraries Requiring Linear Hydrogen-Bond Acceptor Geometry

The para-pyridinyl nitrogen projects a hydrogen-bond acceptor linearly from the molecular plane, mimicking the adenine N1 interaction with the kinase hinge region [1]. This makes the compound a privileged intermediate for synthesizing ATP-competitive kinase inhibitor libraries where a well-defined, rigid vector is essential for target engagement. Its 98% certified purity and multi-method QC documentation ensure that library members are synthesized from a validated starting point, reducing SAR interpretation errors caused by impurity-derived noise.

Fragment-Based Drug Discovery (FBDD) Campaigns Prioritizing Low Lipophilicity

With an XLogP3 of 1.0, this compound falls within the optimal lipophilicity range for fragment screening (Rule of 3: XLogP ≤ 3) while offering a primary amine handle for rapid elaboration [1]. The marginally lower lipophilicity compared to the pyridin-2-yl isomer (ΔXLogP3 = –0.1) is directionally aligned with reducing non-specific binding, a critical parameter in fragment library design.

Agrochemical Intermediate for Difluoromethyl-Pyridine Fungicide Scaffolds

The difluoromethyl group is a validated bioisostere in modern agrochemical design, notably in succinate dehydrogenase inhibitor (SDHI) fungicides [1]. The pyridin-4-yl substitution pattern mimics structural motifs found in commercial pyridine fungicide intermediates, offering a diversification point for synthesis of patentable analogs. The availability of batch-specific GC purity data ensures compliance with the stringent quality specifications required for agrochemical field trial material.

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